1H-indole-3-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

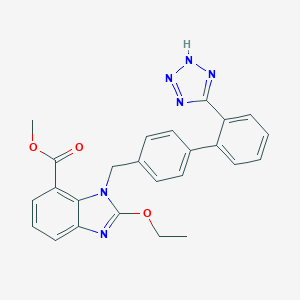

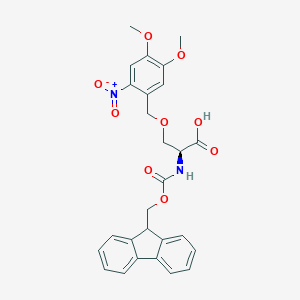

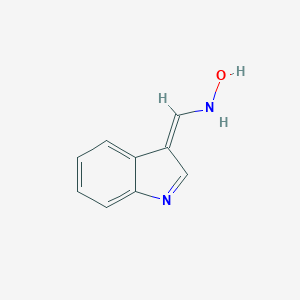

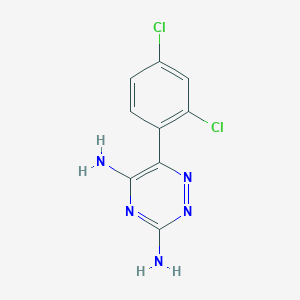

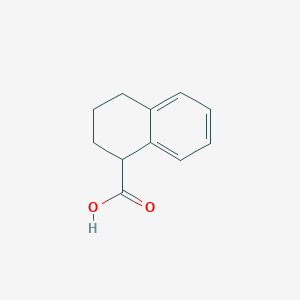

1H-indole-3-carbaldehyde oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules .

Biochemical Pathways

In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular formula of 1h-indole-3-carbaldehyde oxime is c9h8n2o, with an average mass of 160173 Da and a monoisotopic mass of 160063660 Da . These properties may influence its bioavailability.

Result of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Action Environment

It’s known that multicomponent reactions (mcrs), in which 1h-indole-3-carbaldehyde and its derivatives are involved, are generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .

Properties

CAS No. |

2592-05-4 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6- |

InChI Key |

BWEFEUTYNRSOKX-WDZFZDKYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N\O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NO |

Synonyms |

Indole-3-carboxaldehyde Oxime; NSC 525800; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are commonly employed to produce 1H-indole-3-carbaldehyde oxime derivatives?

A1: Several methods have been explored for synthesizing this compound derivatives. A common starting material is 2-indolone, which can be subjected to the Vilsmeier-Haack reaction to introduce a carbaldehyde group at the 3-position. [] Subsequent N-alkylation and oximation reactions can then yield 1-alkyl-2-chloro-1H-indole-3-carbaldehyde oximes and 1-alkyl-2-phenoxy-1H-indole-3-carbaldehyde oximes. [] An alternative approach involves a one-pot synthesis of 1-alkyl-2-alkoxy-1H-indole-3-carbaldehyde oximes directly from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes through Williamson ether synthesis. [] Additionally, the hydroxyl group of the oxime moiety can be further functionalized through acylation reactions with various acyl chlorides to yield N-acyl-3-indolealdehyde oxime esters. []

Q2: What characterization techniques are commonly used to confirm the structure of newly synthesized this compound derivatives?

A2: Researchers rely on a combination of spectroscopic and analytical techniques to confirm the structures of novel this compound derivatives. These techniques often include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR is frequently employed to elucidate the structure and confirm the presence of specific protons within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the synthesized compounds, such as the characteristic peaks for carbonyl and oxime moieties. [, ]

- Mass spectrometry (MS): MS analysis provides information about the molecular weight of the compound and its fragmentation pattern, further supporting the proposed structure. [, ]

- Elemental analysis: This technique determines the percentage composition of elements within the synthesized compound, confirming its purity and consistency with the expected molecular formula. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B30650.png)